

BIRT 377: A Potent Inhibitor of Lymphocyte Adhesion

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Compound of Interest

Compound Name: BIRT 377

Cat. No.: B1667307

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

BIRT 377 is a potent, orally bioavailable small molecule that acts as a non-competitive, allosteric inhibitor of the lymphocyte function-associated antigen-1 (LFA-1).[1][2] By specifically targeting the CD11a subunit of LFA-1, **BIRT 377** effectively blocks the interaction between LFA-1 on lymphocytes and the intercellular adhesion molecule-1 (ICAM-1) expressed on other cells, such as endothelial and antigen-presenting cells.[1][2] This inhibition of the LFA-1/ICAM-1 adhesion pathway is critical in modulating immune responses, making **BIRT 377** a valuable tool for studying and potentially treating inflammatory and autoimmune disorders.[3][4] These application notes provide a detailed protocol for a lymphocyte adhesion assay using **BIRT 377**, summarize key quantitative data, and illustrate the relevant biological pathways.

Introduction

Lymphocyte adhesion to endothelial cells and antigen-presenting cells is a fundamental process in the immune response, facilitating immune surveillance, inflammation, and T-cell activation. This process is primarily mediated by the interaction between the integrin LFA-1 (CD11a/CD18) on the surface of lymphocytes and its ligand, ICAM-1 (CD54).[5][6] The dysregulation of this interaction is implicated in various pathological conditions, including autoimmune diseases and chronic inflammation.

BIRT 377, with the chemical name (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, is a highly selective inhibitor of the LFA-1/ICAM-1 interaction. [1][2] It functions by binding to an allosteric site on the α L subunit of LFA-1, which prevents the conformational changes required for ICAM-1 binding.[7] This mechanism of action allows for the targeted disruption of lymphocyte adhesion without causing generalized immunosuppression.

Data Presentation

The following tables summarize the key quantitative data for **BIRT 377** based on in vitro studies.

| Parameter | Value | Cell Line/System | Reference |
|------------------------|-----------------------------|--|-----------|
| IC50 (Cell Adhesion) | $2.6 \pm 0.5 \mu\text{M}$ | SKW3 cells to immobilized ICAM-1 | [1] |
| IC50 (IL-2 Production) | $0.85 \pm 0.03 \mu\text{M}$ | SEB-stimulated human PBMCs | [1] |
| Kd (Binding Affinity) | 25.8 nM | LFA-1/ICAM-1 binding assay | [8] |
| pIC50 (Cell Adhesion) | 7.59 | HSB-2 human lymphoblast and H1HeLa cell adhesion assay | [8] |

Experimental Protocols

Lymphocyte Adhesion Assay Protocol

This protocol details a static adhesion assay to evaluate the inhibitory effect of **BIRT 377** on the adhesion of lymphocytes to immobilized ICAM-1.

Materials:

- 96-well, flat-bottom, tissue culture-treated microplates

- Recombinant human ICAM-1/CD54 Fc Chimera
- Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS)
- Lymphocyte cell line (e.g., SKW3, Jurkat) or isolated primary lymphocytes
- Calcein-AM (or other fluorescent cell stain)
- **BIRT 377**
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., RPMI 1640 with 20 mM HEPES)
- Fluorescence plate reader

Procedure:

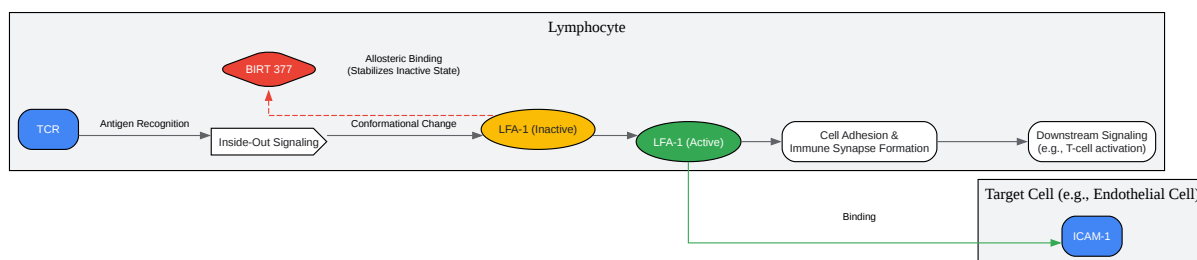
- Plate Coating:
 - Dilute recombinant human ICAM-1 to a final concentration of 2 µg/mL in sterile PBS.
 - Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.
 - Incubate the plate overnight at 4°C or for 2 hours at 37°C.
 - Wash the wells three times with 200 µL of PBS to remove unbound ICAM-1.
 - Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
 - Wash the wells three times with 200 µL of PBS. The plate is now ready for the adhesion assay.
- Cell Preparation:

- Culture lymphocytes to the desired density. For primary cells, isolate them from whole blood using standard methods (e.g., Ficoll-Paque density gradient).
- Wash the cells with serum-free assay buffer.
- Resuspend the cells in assay buffer at a concentration of 1×10^6 cells/mL.
- Label the cells with a fluorescent dye such as Calcein-AM (typically 1-5 μ M) by incubating for 30 minutes at 37°C.
- Wash the cells twice with assay buffer to remove excess dye and resuspend in fresh assay buffer at a final concentration of 1×10^6 cells/mL.
- **BIRT 377 Treatment:**
 - Prepare a stock solution of **BIRT 377** in DMSO.
 - Prepare serial dilutions of **BIRT 377** in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 μ M to 100 μ M). Include a DMSO-only vehicle control.
 - In a separate plate or tubes, pre-incubate the fluorescently labeled lymphocytes with the different concentrations of **BIRT 377** or vehicle control for 30 minutes at 37°C.
- **Adhesion Assay:**
 - Remove the blocking solution from the ICAM-1 coated plate.
 - Add 100 μ L of the **BIRT 377**-treated or vehicle-treated cell suspension to each well of the ICAM-1 coated plate.
 - Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
 - Gently wash the wells three times with 200 μ L of pre-warmed assay buffer to remove non-adherent cells. After the final wash, leave 100 μ L of assay buffer in each well.
- **Quantification:**

- Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Calcein-AM).
- To determine the total number of cells added, include control wells where the wash steps are omitted.
- Calculate the percentage of adherent cells for each condition: $(\text{Fluorescence of test well} / \text{Fluorescence of total cell well}) \times 100$.
- Plot the percentage of adhesion against the concentration of **BIRT 377** to determine the IC50 value.

Visualizations

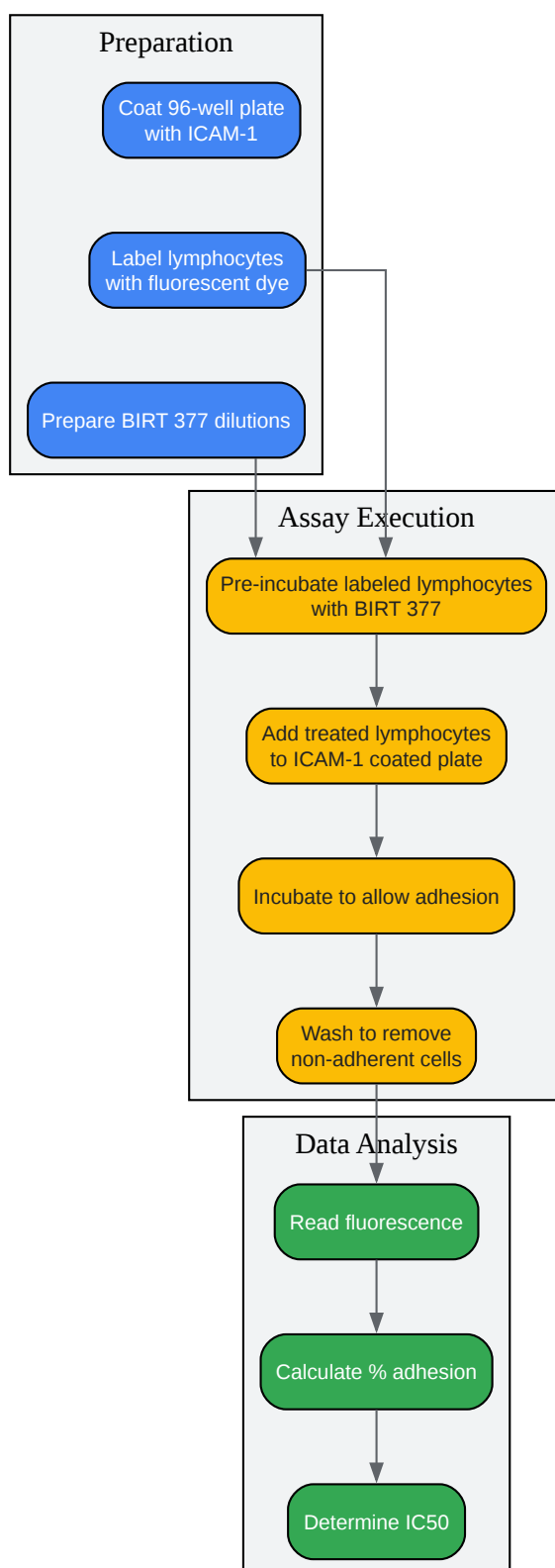
Signaling Pathway of LFA-1 and Inhibition by BIRT 377



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Caption: **BIRT 377** allosterically inhibits LFA-1, preventing the conformational change required for ICAM-1 binding and subsequent lymphocyte adhesion.

Experimental Workflow for Lymphocyte Adhesion Assay



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